1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole
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Overview
Description
1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a complex heterocyclic compound that features a benzimidazole ring fused with a tetrafluoroethyl group and a benziodoxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves multi-step organic reactions One common method includes the condensation of 1,2-diaminobenzene with tetrafluoroethyl-substituted aldehydes to form the benzimidazole coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various chemical reactions, including:
Oxidation: The benziodoxole moiety can be oxidized to form more reactive intermediates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the tetrafluoroethyl group under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benziodoxole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells
Comparison with Similar Compounds
Benzimidazole: A simpler analog with a wide range of biological activities.
Tetrafluoroethylbenzimidazole: Similar in structure but lacks the benziodoxole moiety.
Benziodoxole: A related compound without the benzimidazole ring
Uniqueness: 1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is unique due to the combination of the benzimidazole and benziodoxole moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4IN2O/c1-16(2)12-7-3-4-8-13(12)23(26-16)17(19,20)18(21,22)25-11-24-14-9-5-6-10-15(14)25/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSGBLMERRTWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(N3C=NC4=CC=CC=C43)(F)F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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